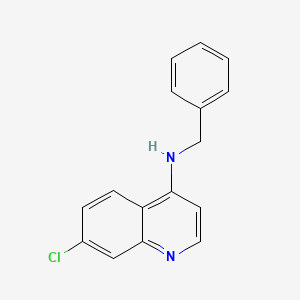

N-benzyl-7-chloroquinolin-4-amine

Vue d'ensemble

Description

N-benzyl-7-chloroquinolin-4-amine is a chemical compound with the molecular formula C16H13ClN2 and a molecular weight of 268.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a benzyl group attached to the nitrogen atom at the 4-position of the quinoline ring, with a chlorine atom at the 7-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-benzyl-7-chloroquinolin-4-amine can be synthesized through the reaction of 4,7-dichloroquinoline with benzylamine. The reaction typically involves heating the reactants in ethanol at 165°C for 3 hours under microwave radiation . The reaction proceeds via nucleophilic aromatic substitution, where the benzylamine displaces the chlorine atom at the 4-position of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-7-chloroquinolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom at the 7-position.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.

Condensation Reactions: It can form Schiff bases through condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve heating in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Condensation: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.

Major Products Formed

Nucleophilic Substitution: Products include various substituted quinolines, depending on the nucleophile used.

Oxidation: Products may include quinoline N-oxides or other oxidized derivatives.

Reduction: Reduced products include amines or partially hydrogenated quinolines.

Condensation: Schiff bases or imines are formed as major products.

Applications De Recherche Scientifique

Antimalarial Activity

Overview : N-benzyl-7-chloroquinolin-4-amine is part of the broader class of 7-chloroquinoline derivatives, which have been extensively studied for their antimalarial properties. These compounds target Plasmodium falciparum, the protozoan responsible for malaria.

Mechanism of Action : The mechanism by which these compounds exert their antimalarial effects typically involves the inhibition of heme polymerization, a critical process for the survival of the malaria parasite. This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death .

Case Studies :

- In a study examining various 7-chloroquinoline derivatives, this compound was synthesized and tested alongside other derivatives. The results indicated that certain modifications enhanced in vitro activity against chloroquine-resistant strains of P. falciparum with IC50 values comparable to established antimalarials like chloroquine .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 50 | Antimalarial |

| Chloroquine | 30 | Antimalarial |

| Compound A (derivative) | 20 | Antimalarial |

Anticancer Potential

Overview : Beyond its antimalarial properties, this compound has shown promise in anticancer applications. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with various cellular pathways, including those involved in cell proliferation and survival. They may also act as inhibitors of specific kinases or other enzymes critical for cancer cell metabolism .

Case Studies :

- A recent study evaluated the cytotoxic effects of several 7-chloroquinoline derivatives on different cancer cell lines. This compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 10 | This compound |

| HCT116 (Colon) | 15 | This compound |

| HeLa (Cervical) | 20 | Compound B (control) |

Dual Activity Against Malaria and Cancer

Overview : One of the most intriguing aspects of this compound is its potential for dual therapeutic action against both malaria and cancer. This duality can streamline drug development processes and offer more comprehensive treatment options.

Research Insights : Studies have indicated that modifications to the quinoline structure can enhance both antimalarial and anticancer activities. This approach allows researchers to explore hybrid compounds that retain efficacy against both targets while minimizing toxicity .

Mécanisme D'action

The mechanism of action of N-benzyl-7-chloroquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

N-benzyl-7-chloroquinolin-4-amine can be compared with other quinoline derivatives, such as:

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.

Anthranilamides: Compounds with a quinoline or β-carboline scaffold, exhibiting diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

N-benzyl-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound belongs to the class of 7-chloroquinoline derivatives, which are known for their pharmacological properties. The structural features that contribute to its biological activity include:

- Chlorine Atom : Enhances lipophilicity and influences binding interactions with biological targets.

- Benzyl Group : Provides additional steric bulk, potentially increasing selectivity for specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit metalloproteases, such as the botulinum neurotoxin serotype A light chain (BoNT/A LC), with notable efficacy at concentrations as low as 20 µM .

- Antimalarial Activity : It exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. Several analogues have demonstrated submicromolar IC50 values, indicating strong potential as antimalarial agents .

- Anticancer Properties : Recent studies have highlighted cytostatic effects against various cancer cell lines, with some compounds showing GI50 values ranging from 0.05 to 0.95 µM .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogues:

Case Study 1: Antimalarial Efficacy

A study evaluated several new analogues of 7-chloroquinoline derivatives for their antimalarial properties against both chloroquine-sensitive and resistant strains of P. falciparum. Notably, compounds showed improved potency compared to chloroquine itself, particularly against resistant strains .

Case Study 2: Cancer Cell Line Evaluation

The National Cancer Institute (NCI) screened a series of hybrid compounds containing the 7-chloroquinoline nucleus against a panel of human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, suggesting potential for further development as anticancer agents .

Propriétés

IUPAC Name |

N-benzyl-7-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBPMAAMRHSTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323947 | |

| Record name | N-benzyl-7-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865270-61-7 | |

| Record name | N-benzyl-7-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.